Cephalexin Dimer Trifluoroacetate
Description
Properties
Molecular Formula |
C₃₄H₃₃F₃N₆O₉S₂ |
|---|---|
Molecular Weight |
790.79 |
Synonyms |
(7R)-7-((R)-2-((6R,7R)-7-((R)-2-Amino-2-phenylacetamido)-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxamido)-2-phenylacetamido)-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid Trifluoroacetate |
Origin of Product |
United States |
Nomenclature, Structural Features, and Isomeric Considerations of Cephalexin Dimer Trifluoroacetate
Systematic Nomenclature and Chemical Connectivity of Cephalexin (B21000) Dimer
The systematic name for the core cephalexin molecule is (6R,7R)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid. nih.gov The dimer form, as the name suggests, consists of two cephalexin units linked together. The molecular formula for the cephalexin dimer portion of the compound is C32H32N6O7S2. lgcstandards.com The linkage between the two cephalexin monomers is not explicitly detailed in the provided search results, but the dimer is recognized as an impurity or related compound of cephalexin. lgcstandards.com
Role of the Trifluoroacetate (B77799) Counterion in Dimer Formation and Stability Studies
The trifluoroacetate (TFA) anion (C2HF3O2) serves as a counterion to the positively charged cephalexin dimer. lgcstandards.com Trifluoroacetic acid is frequently utilized in synthetic chemistry, particularly in the purification of compounds with basic functional groups like amines, which are present in the cephalexin structure. nih.gov While the direct impact of the trifluoroacetate counterion on the formation of the cephalexin dimer is not specified, counterions can influence the physicochemical properties and stability of a compound. nih.gov
Stereochemical Aspects and Potential Diastereomeric or Enantiomeric Forms of the Dimer
The cephalexin molecule possesses multiple chiral centers, leading to specific stereochemistry. The core structure is defined by the (6R,7R) configuration of the bicyclic cephem nucleus and the (R)-configuration of the amino-2-phenylacetyl side chain. nih.gov The InChI string for the cephalexin dimer trifluoroacetate indicates the presence of multiple stereocenters with defined relative stereochemistry for the monomeric units within the dimer. lgcstandards.com
Given the multiple chiral centers in each cephalexin monomer, the dimerization process could potentially result in the formation of various diastereomers. The specific stereochemical orientation of the linkage between the two monomer units would determine the resulting diastereomeric form(s) of the dimer. The provided information does not specify the exact stereochemical nature of the dimer linkage or whether a mixture of diastereomers is typically formed.
Mechanistic Investigations of Cephalexin Dimer Trifluoroacetate Formation Pathways
Dimerization Mechanisms of Cephalexin (B21000)
Direct dimerization of cephalexin can occur through various chemical reactions, often influenced by catalysts, concentration, and the surrounding solvent environment. These pathways involve the covalent linking of two cephalexin monomers.
Exposure of cephalexin to acidic conditions is a known stress factor that primarily leads to hydrolysis and degradation rather than dimerization. In strongly acidic media (e.g., 10–25% sulfuric acid) at elevated temperatures, cephalexin undergoes rapid hydrolysis. nih.gov This process involves the cleavage of the β-lactam ring, a characteristic feature of cephalosporin (B10832234) degradation. nih.govresearchgate.net Studies using liquid chromatography-mass spectrometry (LC-MS/MS) have identified several low molecular weight degradation products under forced acidic conditions. researchgate.netsemanticscholar.org
The primary degradation route involves the opening of the β-lactam ring, which can lead to the formation of various smaller molecules. While acid catalysis drives the degradation of cephalexin, the formation of a stable dimer as a primary product of this pathway is not prominently reported in the scientific literature. The degradation typically proceeds towards fragmentation of the cephalexin molecule. nih.gov
Table 1: Identified Degradation Products of Cephalexin under Acidic Conditions
| m/z (Mass-to-Charge Ratio) | Proposed Identity | Reference |
|---|---|---|
| 214 | Impurity B | researchgate.net |
| 304 | Decarboxylated Cephalexin | researchgate.net |
| - | 3-Formyl-3,6-dihydro-6-phenyl-2,5(1H,4H)-pyrazinedione | researchgate.net |
This table is interactive. Click on the headers to sort.
The self-association of drug molecules is a phenomenon where monomers interact to form larger aggregates, such as dimers or oligomers. This process can be driven by non-covalent forces like hydrogen bonding, hydrophobic interactions, or electrostatic interactions. For some molecules, particularly those with complementary functional groups, self-association can lead to the formation of covalent dimers under specific conditions.
While the concept of drug self-association is well-established, specific studies detailing the non-covalent self-association of cephalexin monomers leading to a covalently bonded dimer are limited. However, the potential for such interactions exists due to the presence of multiple functional groups in the cephalexin structure, including amino, carboxyl, and amide moieties, which can participate in intermolecular interactions. These interactions could orient two cephalexin molecules in a favorable position for a subsequent covalent bond formation, potentially between the amino group of one molecule and the β-lactam ring of another, although this remains a hypothetical pathway without direct experimental evidence in the reviewed literature.
The solvent environment plays a crucial role in the stability and reactivity of cephalexin. The rate of cephalexin hydrolysis, a competing degradation pathway to dimerization, is significantly influenced by the type of organic solvent present. For instance, solvents such as ethanol, isopropanol, and dimethyl sulfoxide (B87167) (DMSO) have been shown to inhibit the rate of enzymatic hydrolysis of cephalexin to varying degrees.
Degradation-Induced Formation of Cephalexin Dimer
The formation of dimers can also be a consequence of degradation processes, where reactive intermediates produced during the initial degradation of a monomer can subsequently react with another intact monomer or another reactive fragment to form a dimeric species.
Cephalexin is susceptible to degradation under oxidative stress. semanticscholar.org Advanced oxidation processes (AOPs), involving agents like permanganate (B83412) (PM), hydrogen peroxide (H₂O₂), or UV-activated persulfate, lead to the transformation of the cephalexin molecule. mdpi.comnih.govnih.gov The primary sites of oxidative attack are the electron-rich moieties, specifically the thioether sulfur and the double bond within the dihydrothiazine ring. nih.gov
LC-MS analysis of cephalexin degradation under oxidative conditions has identified several transformation products. For example, oxidation by permanganate results in the formation of two stereoisomeric sulfoxide products and one di-ketone product. nih.gov The proposed degradation pathways generally involve the opening of the β-lactam ring and subsequent reactions such as hydroxylation, decarboxylation, and demethylation. ui.ac.id
The generation of radical intermediates during these oxidative processes could theoretically lead to dimerization through radical-radical coupling or by a radical attacking another cephalexin molecule. However, the existing literature on oxidative degradation of cephalexin primarily focuses on the identification of smaller, monomeric degradation products rather than dimeric structures. nih.govui.ac.id
Table 2: Identified Products of Cephalexin Oxidation by Permanganate
| Product | Description | Reaction Site | Reference |
|---|---|---|---|
| Product 1 (P1) | Stereoisomeric Sulfoxide | Thioether Sulfur | nih.gov |
| Product 2 (P2) | Stereoisomeric Sulfoxide | Thioether Sulfur | nih.gov |
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Thermal stress is another factor that can induce the degradation of cephalexin. Thermogravimetric (TG) and Differential Scanning Calorimetry (DSC) analyses have shown that cephalexin monohydrate undergoes a multi-step decomposition process upon heating. nih.govresearchgate.net The initial stage, occurring between 50-150°C, corresponds to the loss of a water molecule (dehydration). nih.gov A significant decomposition process takes place in the temperature range of approximately 175-225°C, which involves the destruction of the core cephem structure. nih.gov
This thermal degradation involves the breaking of covalent bonds, leading to the generation of smaller, volatile molecules. nih.gov The process is complex, potentially involving intramolecular rearrangements and fragmentation. While thermal degradation is a well-documented pathway for cephalexin decomposition, the formation of dimeric species as a result of this process is not explicitly reported. The high energy involved in thermal degradation typically favors fragmentation into smaller, more stable compounds over the formation of larger, more complex structures like dimers.
Table 3: Thermal Decomposition Stages of Cephalexin Monohydrate
| Stage | Approximate Temperature Range (°C) | Description of Process | Reference |
|---|---|---|---|
| 1 | 50 - 150 | Dehydration (Loss of one water molecule) | nih.gov |
| 2 | 175 - 225 | Decomposition of the cephem structure | nih.gov |
This table is interactive. Click on the headers to sort.
Photolytic Degradation Processes and Dimer Formation
The photolytic degradation of cephalexin in aqueous solutions has been the subject of numerous studies. Exposure to ultraviolet (UV) radiation can induce complex degradation pathways, primarily involving the cleavage of the β-lactam ring, which is the core structural feature responsible for the antibiotic's activity. While direct photolytic dimerization of cephalexin is not a well-documented primary pathway, the formation of highly reactive intermediates during photolysis could potentially lead to subsequent dimerization reactions.
Photodegradation of cephalexin is known to proceed through several key steps. The initial step often involves the opening of the β-lactam ring. ui.ac.id This is followed by a series of reactions including hydroxylation, decarboxylation, and demethylation, leading to a variety of smaller degradation products. ui.ac.id One study identified a metabolite with a mass-to-charge ratio (m/z) of 150 after UV-C irradiation of a cephalexin solution, indicating significant breakdown of the parent molecule. iwaponline.com
Hypothetical Dimer Formation:
Although not directly observed, the formation of a cephalexin dimer under photolytic stress could be hypothesized to occur through the interaction of reactive intermediates. For instance, the generation of radical species upon UV irradiation could lead to the coupling of two cephalexin-derived radicals. Another possibility involves the reaction of a photo-excited cephalexin molecule with a ground-state molecule.
A study on the forced degradation of cephalexin under various stress conditions, including photolysis, identified six degradation products, though none were explicitly characterized as dimers. researchgate.net However, the complex mixture of degradation products formed suggests that under certain conditions, such as higher concentrations or in the presence of photosensitizers, the formation of dimeric and even polymeric impurities is plausible. It is important to note that studies on the photolytic degradation of other β-lactam antibiotics have also focused on the initial hydrolysis of the β-lactam ring followed by further fragmentation, rather than dimerization.
Influence of Analytical Methods:
The identification of a "Trifluoroacetate" salt of a cephalexin dimer is a strong indicator of the analytical methodology employed. Trifluoroacetic acid (TFA) is a common mobile phase modifier in reversed-phase HPLC used to improve peak shape and resolution of polar and ionizable compounds like cephalexin and its degradation products. helixchrom.com During the analysis, if a cephalexin dimer with a basic functional group (such as an amino group) is present, it would form a salt with the trifluoroacetate (B77799) anion from the mobile phase. This would then be detected by mass spectrometry as the corresponding trifluoroacetate salt.
Table 1: Reported Photolytic Degradation Products of Cephalexin
| Product/Fragment (m/z) | Proposed Identity/Formation Pathway | Reference |
| 150 | Byproduct observed after UV-C irradiation | iwaponline.com |
| Multiple Products | Formed via β-lactam ring opening, hydroxylation, decarboxylation, and demethylation | ui.ac.id |
| Oxidized Species | Conserve the dihydrothiazine ring adjacent to the β-lactam ring after UVA irradiation | unifesp.br |
Enzymatic and Microbial Transformation Leading to Dimeric Byproducts
The primary mechanism of enzymatic degradation of cephalexin in biological systems is through the action of β-lactamase enzymes. nih.gov These enzymes are produced by various bacteria and are a major cause of antibiotic resistance. β-lactamases catalyze the hydrolysis of the amide bond in the β-lactam ring, rendering the antibiotic inactive. rsc.org The initial product of this hydrolysis is an unstable intermediate called cephalosporoate. rsc.org
Following the opening of the β-lactam ring, the cephalosporoate intermediate can undergo further non-enzymatic rearrangements. rsc.org The scientific literature on the enzymatic degradation of cephalexin primarily focuses on this ring-opening hydrolysis and subsequent fragmentation, and does not report the formation of dimeric byproducts. The main identified products of enzymatic hydrolysis are typically 7-amino-3-deacetoxycephalosporanic acid (7-ADCA) and D-phenylglycine. mdpi.com
Microbial Transformation:
Microbial transformation of cephalexin by various microorganisms has also been investigated. Similar to enzymatic degradation, the primary route of microbial degradation involves the cleavage of the β-lactam ring. Some bacterial strains have been shown to utilize cephalexin as a source of carbon and nitrogen, leading to its breakdown into smaller, non-toxic molecules.
Absence of Evidence for Dimer Formation:
It is crucial to emphasize that the current body of scientific literature does not provide direct evidence for the formation of cephalexin dimers through either enzymatic or microbial degradation pathways. The focus of research in this area has been on the deactivation of the antibiotic through hydrolysis of the β-lactam ring and the subsequent breakdown of the molecule. The synthesis of cephalexin itself can be achieved enzymatically, but this is a condensation reaction, not a degradation pathway that would lead to dimeric byproducts. nih.govrsc.org
Table 2: Key Enzymes and Microorganisms in Cephalexin Transformation
| Enzyme/Microorganism | Transformation Pathway | Key Products | Reference |
| β-Lactamase | Hydrolysis of the β-lactam ring | Cephalosporoate intermediate | rsc.org |
| Penicillin G Amidase | Enzymatic synthesis of cephalexin | Cephalexin | nih.gov |
| Bacillus megaterium | Enzymatic production of cephalexin | Cephalexin | google.com |
| Various Bacteria | Biodegradation | Smaller, non-toxic molecules | researchgate.net |
Advanced Analytical Methodologies for the Characterization and Quantification of Cephalexin Dimer Trifluoroacetate
Chromatographic Separation Techniques for Dimer Isolation and Purity Assessment
Chromatographic techniques are fundamental in the analysis of pharmaceutical impurities, providing the necessary separation power to isolate and quantify specific compounds within a complex mixture. For Cephalexin (B21000) Dimer Trifluoroacetate (B77799), various high-performance liquid chromatography (HPLC) based methods are utilized.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation for Dimer Analysis
The development of a reliable HPLC method for the analysis of Cephalexin Dimer Trifluoroacetate involves the careful optimization of several parameters to achieve adequate separation from the parent drug and other related substances. A reversed-phase HPLC (RP-HPLC) method is often the preferred approach. magtechjournal.com
Method development typically begins with the selection of an appropriate stationary phase, with C18 columns being a common choice due to their versatility and hydrophobicity. researchgate.net The mobile phase composition is a critical factor, often consisting of a buffered aqueous phase and an organic modifier, such as acetonitrile (B52724) or methanol. researchgate.net For the analysis of the trifluoroacetate salt, the inclusion of trifluoroacetic acid (TFA) in the mobile phase can be beneficial. TFA acts as an ion-pairing agent, improving the peak shape and retention of polar and ionizable compounds like the Cephalexin dimer. researchgate.netsielc.com It can also help to suppress the ionization of free silanol (B1196071) groups on the silica-based stationary phase, minimizing undesirable interactions. researchgate.net
A gradient elution is often employed to effectively separate compounds with a wide range of polarities, such as the relatively polar Cephalexin monomer and the more hydrophobic dimer. magtechjournal.com Detection is typically performed using a UV detector, with the wavelength set to the absorption maximum of the analytes. researchgate.net
Validation of the developed HPLC method is performed according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose. This includes demonstrating the method's specificity, linearity, accuracy, precision, and robustness. researchgate.net
Table 1: Example of HPLC Method Parameters for Cephalexin Dimer Analysis
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Preparative Chromatography Strategies for Dimer Isolation and Purification
To perform comprehensive structural elucidation and toxicological studies, isolation of the this compound in a pure form is necessary. Preparative HPLC is the primary technique used for this purpose. The principles of preparative HPLC are similar to analytical HPLC, but it is performed on a larger scale to yield sufficient quantities of the purified compound.
The method developed for analytical purposes can often be adapted for preparative scale by increasing the column diameter, sample load, and flow rate. The goal is to maximize throughput while maintaining the required purity of the collected fractions. A study on the isolation of cefotaxime (B1668864) dimer and trimer impurities demonstrated the successful use of preparative RP-HPLC for this purpose, a strategy that is directly applicable to Cephalexin dimers. nih.gov
Following chromatographic separation, the fractions containing the purified dimer are collected. The trifluoroacetate salt can then be obtained by techniques such as freeze-drying (lyophilization) of the collected fractions, which removes the mobile phase solvents to yield the solid compound. nih.gov
Ultra-High Performance Liquid Chromatography (UHPLC) Applications in Dimer Analysis
Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement in liquid chromatography, offering faster analysis times, improved resolution, and higher sensitivity compared to conventional HPLC. These advantages are attributed to the use of columns packed with sub-2 µm particles, which requires instrumentation capable of handling higher backpressures.
For the analysis of this compound, UHPLC can be particularly beneficial for high-throughput screening of multiple samples and for the detection of trace-level impurities. The increased resolution allows for better separation of the dimer from other closely eluting impurities. A study on the determination of Cephalexin monohydrate utilized an ultra-fast liquid chromatographic (UFLC) method, a similar high-pressure technique, demonstrating the potential for rapid and efficient analysis. nih.gov The mobile phases and stationary phases used in UHPLC are often similar to those in HPLC, but the system is optimized for higher pressures and faster flow rates.
Mass Spectrometric Approaches for Structural Elucidation and Quantitative Analysis
Mass spectrometry (MS) is an indispensable tool for the structural elucidation and sensitive quantification of pharmaceutical impurities. When coupled with liquid chromatography, it provides a powerful platform for the analysis of this compound.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Dimer Identification and Profiling
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combines the separation capabilities of LC with the high selectivity and sensitivity of tandem mass spectrometry. This technique is instrumental in the identification and profiling of Cephalexin dimers in complex matrices.
In a typical LC-MS/MS workflow, the eluent from the LC column is introduced into the mass spectrometer's ion source, where the analyte molecules are ionized. Electrospray ionization (ESI) is a commonly used soft ionization technique that is well-suited for polar and thermally labile molecules like cephalosporins. nih.gov
The first stage of the tandem mass spectrometer (MS1) is used to select the precursor ion corresponding to the protonated molecule of the Cephalexin dimer ([M+H]+). This precursor ion is then subjected to collision-induced dissociation (CID) in a collision cell, where it fragments into smaller product ions. The second stage of the mass spectrometer (MS2) analyzes these product ions, generating a characteristic fragmentation pattern or "fingerprint" that is unique to the structure of the dimer. This fragmentation data is crucial for confirming the identity of the dimer and distinguishing it from other isomers or impurities. magtechjournal.com
High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition Determination
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of an unknown compound with a high degree of confidence. This is particularly valuable for the definitive identification of impurities like this compound.
By measuring the mass of the dimer's molecular ion with high precision (typically to within 5 ppm), the empirical formula of the ion can be deduced. This information, combined with the fragmentation data from MS/MS analysis, allows for the unambiguous structural elucidation of the dimer. HRMS is also a powerful tool for impurity profiling, as it can detect and identify unknown impurities based on their accurate mass, even at very low concentrations. A study on the screening of cephalosporin (B10832234) impurities highlighted the utility of a quadrupole time-of-flight (QTOF) high-resolution mass spectrometer for this purpose. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment of the Dimer
Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the unambiguous structural elucidation of organic molecules, including complex pharmaceutical impurities like this compound. Its ability to provide detailed information about the chemical environment, connectivity, and spatial arrangement of atoms makes it indispensable in impurity profiling.
One-Dimensional NMR (¹H and ¹³C) Spectroscopic Methodologies for Dimer Characterization
One-dimensional (1D) ¹H and ¹³C NMR spectroscopy are the foundational NMR techniques for the initial characterization of this compound. These methods provide a preliminary assessment of the molecule's structure by identifying the different types of protons and carbons present.
¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to be significantly more complex than that of the cephalexin monomer. Key features would include:
Aromatic Protons: Signals corresponding to the phenyl groups of the two cephalexin units.
β-Lactam and Dihydrothiazine Ring Protons: A series of complex multiplets for the protons on the core bicyclic ring system of each monomer unit. The chemical shifts of these protons would be sensitive to the linkage between the two monomer units.
Side-Chain Protons: Signals for the amino and α-carbon protons of the D-phenylglycyl side chains.
Methyl Protons: Resonances from the methyl groups on the dihydrothiazine rings.
The integration of these signals provides a quantitative measure of the relative number of protons in each environment, aiding in the initial structural assessment.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the dimer. Expected signals would correspond to:
Carbonyl Carbons: Resonances for the β-lactam and amide carbonyl carbons, typically found in the downfield region of the spectrum.
Aromatic Carbons: Signals for the carbon atoms of the phenyl rings.
β-Lactam and Dihydrothiazine Ring Carbons: Resonances for the carbons of the core ring structure.
Aliphatic Carbons: Signals for the methyl and other sp³-hybridized carbons in the molecule.
The presence of the trifluoroacetate counterion would be indicated by characteristic signals in the ¹⁹F NMR spectrum and potentially through its influence on the chemical shifts of nearby protons and carbons in the ¹H and ¹³C NMR spectra.
| Expected ¹H NMR Chemical Shift Ranges for Cephalexin Dimer | | :--- | :--- | | Proton Type | Expected Chemical Shift (ppm) | | Aromatic Protons | 7.0 - 8.0 | | β-Lactam Protons | 5.0 - 6.0 | | Dihydrothiazine Ring Protons | 3.0 - 5.0 | | Side-Chain Protons | 4.0 - 5.5 | | Methyl Protons | 1.5 - 2.5 |
| Expected ¹³C NMR Chemical Shift Ranges for Cephalexin Dimer | | :--- | :--- | | Carbon Type | Expected Chemical Shift (ppm) | | Carbonyl Carbons | 160 - 180 | | Aromatic Carbons | 110 - 140 | | β-Lactam Carbons | 40 - 70 | | Dihydrothiazine Ring Carbons | 20 - 70 | | Methyl Carbons | 10 - 25 |
Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY) for Elucidating Molecular Connectivity and Stereochemistry
While 1D NMR provides a list of ingredients, two-dimensional (2D) NMR techniques provide the recipe, revealing how the atoms are connected and arranged in three-dimensional space. These experiments are crucial for assembling the complete structure of the this compound.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. nih.gov It is instrumental in tracing out the proton-proton networks within the individual cephalexin monomer units of the dimer, such as the spin systems in the β-lactam and dihydrothiazine rings, and the phenylglycyl side chains. nih.gov
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. nih.gov This allows for the unambiguous assignment of the ¹³C signals based on the already assigned ¹H signals, or vice versa. This is a powerful tool for confirming the carbon framework of the dimer.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range couplings between protons and carbons (typically over two to four bonds). nih.gov The HMBC experiment is arguably the most critical for identifying the linkage point between the two cephalexin monomers in the dimer. By observing correlations between protons on one monomer unit and carbons on the other, the exact nature of the dimeric bond can be established.
NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is invaluable for determining the stereochemistry and three-dimensional conformation of the this compound. For instance, NOESY can help to elucidate the relative orientation of the two monomer units.
Through the combined interpretation of these 1D and 2D NMR experiments, a complete and unambiguous structural assignment of this compound can be achieved.
Other Spectroscopic Techniques in Dimer Characterization Research
While NMR is the cornerstone of structural elucidation, other spectroscopic techniques provide complementary information that is valuable for the characterization of this compound.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Dimer Feature Elucidation
Infrared (IR) Spectroscopy: IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. In the context of this compound, the IR spectrum would be expected to show characteristic absorption bands for:
O-H and N-H stretching: In the region of 3200-3500 cm⁻¹.
C=O stretching: Strong absorptions for the β-lactam, amide, and carboxylic acid carbonyl groups, typically in the range of 1650-1800 cm⁻¹. The exact positions of these bands can be indicative of the molecular structure and hydrogen bonding.
C=C stretching: For the aromatic rings, in the region of 1450-1600 cm⁻¹.
C-F stretching: Strong absorptions from the trifluoroacetate counterion, expected in the region of 1000-1300 cm⁻¹.
Changes in the positions and intensities of these bands compared to the cephalexin monomer can provide evidence of dimerization.
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds with chromophores. Cephalexin and its dimer possess chromophoric groups, including the phenyl ring and the α,β-unsaturated carbonyl system within the dihydrothiazine ring. The UV-Vis spectrum of the dimer may show a shift in the wavelength of maximum absorbance (λmax) or a change in the molar absorptivity compared to the monomer, which can be used for quantification and to monitor its formation or degradation. For cephalexin, a maximum absorbance is typically observed around 260 nm. nih.gov
| Spectroscopic Technique | Information Provided for this compound | Expected Spectral Features |
| Infrared (IR) Spectroscopy | Identification of functional groups | O-H, N-H, C=O (β-lactam, amide, acid), C=C, C-F stretches |
| Ultraviolet-Visible (UV-Vis) Spectroscopy | Information on chromophores and conjugation | Potential shift in λmax compared to cephalexin monomer (around 260 nm) |
Development of Certified Reference Materials and Impurity Profiling Methodologies for Cephalexin-Related Dimers
The accurate quantification of this compound in bulk drug substances and pharmaceutical formulations is essential for ensuring product quality and patient safety. This requires the availability of well-characterized certified reference materials (CRMs).
The development of a CRM for a cephalexin-related dimer is a meticulous process that involves several key stages:
Isolation and Purification: The dimer must first be isolated from a bulk cephalexin sample, typically using chromatographic techniques, and purified to a high degree.
Structural Elucidation: The complete and unambiguous structure of the isolated dimer must be determined using a combination of analytical techniques, with NMR and mass spectrometry being the most critical.
Purity Assessment: The purity of the potential CRM must be rigorously assessed using multiple independent methods, such as high-performance liquid chromatography (HPLC) with different detection modes, and quantitative NMR (qNMR).
Characterization of Physicochemical Properties: Properties such as melting point, solubility, and stability are determined.
Value Assignment and Uncertainty Estimation: A certified value for the purity of the CRM is assigned, along with a statement of its uncertainty, following internationally recognized guidelines. merckmillipore.com
Stability Studies: The long-term and short-term stability of the CRM under various storage conditions must be evaluated to establish its shelf-life and recommended storage conditions. nih.gov
Once a CRM for this compound is established, it can be used for the development and validation of routine analytical methods for impurity profiling. These methods, typically based on HPLC, are used to quantify the levels of the dimer and other impurities in cephalexin drug products, ensuring that they remain within the acceptable limits set by regulatory authorities.
Theoretical and Computational Chemistry Studies of Cephalexin Dimer Trifluoroacetate
Quantum Chemical Calculations for Dimer Molecular Structure and Reactivity Predictions
Furthermore, quantum chemical calculations can predict various molecular properties that are crucial for understanding the dimer's reactivity. These include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the resulting HOMO-LUMO gap. ui.ac.id These parameters help in identifying the most nucleophilic and electrophilic sites within the dimer, thereby predicting its susceptibility to further reactions or degradation. For instance, a study on the degradation of cephalexin (B21000) initiated by OH radicals utilized DFT to identify reactive sites on the cephalexin molecule. typeset.ionih.gov A similar approach could be applied to the dimer to predict its degradation pathways.
Table 1: Predicted Molecular Properties from Quantum Chemical Calculations
| Property | Description | Predicted Significance for Cephalexin Dimer Trifluoroacetate (B77799) |
| Optimized Geometry | The most stable 3D arrangement of atoms. | Reveals the conformation of the dimer and the position of the trifluoroacetate ion. |
| HOMO-LUMO Energies | Energies of the highest and lowest molecular orbitals. | Indicates the electronic reactivity and kinetic stability of the dimer. |
| Electrostatic Potential | The distribution of charge on the molecular surface. | Highlights regions prone to electrophilic or nucleophilic attack. |
| Bond Dissociation Energies | The energy required to break specific bonds. | Predicts the most likely points of fragmentation in mass spectrometry. |
This table is illustrative and based on the application of standard quantum chemical methods. Actual values would require specific calculations for Cephalexin Dimer Trifluoroacetate.
Molecular Dynamics Simulations of Dimerization Processes in Solution
Molecular dynamics (MD) simulations offer a dynamic perspective on the dimerization process of cephalexin in a solution environment. nih.gov While direct MD studies on cephalexin dimerization are not extensively reported, the methodology has been widely used to study the behavior of β-lactam antibiotics and their interactions with other molecules. rsc.org
An MD simulation of cephalexin dimerization would typically involve placing a number of cephalexin monomers in a simulation box filled with a solvent, such as water, and observing their interactions over time. The trifluoroacetate ions would also be included to create a realistic representation of the salt form. By applying a suitable force field, which describes the potential energy of the system as a function of its atomic coordinates, the simulation can track the trajectories of all atoms, revealing how the monomers approach each other, interact, and potentially form a stable dimer.
These simulations can provide valuable information about the thermodynamics and kinetics of the dimerization process. For example, by calculating the potential of mean force (PMF) along a reaction coordinate representing the distance between two cephalexin monomers, one can determine the free energy barrier for dimerization and the stability of the resulting dimer. MD simulations can also shed light on the role of the solvent and the trifluoroacetate counter-ion in mediating the dimerization process. For instance, they can show how water molecules arrange themselves around the interacting cephalexin molecules and how the counter-ions influence the electrostatic interactions that drive dimer formation.
Table 2: Potential Insights from Molecular Dynamics Simulations of Cephalexin Dimerization
| Parameter | Information Gained | Relevance to this compound |
| Dimer Conformation | The most populated and stable dimer structures in solution. | Provides a more realistic picture of the dimer's structure than static calculations. |
| Free Energy of Dimerization | The thermodynamic driving force for dimer formation. | Predicts the equilibrium concentration of the dimer in solution. |
| Dimerization Pathway | The step-by-step mechanism of how two monomers come together. | Elucidates the key intermolecular interactions responsible for dimerization. |
| Solvent and Ion Effects | The role of water and trifluoroacetate ions in the process. | Helps to understand how the formulation environment affects dimer formation. |
This table represents potential outcomes from MD simulations. Specific results would depend on the simulation setup and parameters.
Reaction Mechanism Modeling for Dimer Formation Pathways and Energetics
Computational modeling of reaction mechanisms can provide a detailed understanding of the chemical pathways leading to the formation of the cephalexin dimer. This typically involves using quantum chemical methods to map out the potential energy surface of the reaction, identifying transition states and intermediates along the reaction coordinate.
Several plausible mechanisms for cephalexin dimerization could be investigated. One potential pathway involves the nucleophilic attack of the amine group of one cephalexin molecule on the strained β-lactam ring of another. Another possibility is the formation of an amide bond between the carboxylic acid of one monomer and the amine group of another, potentially catalyzed by acidic or basic conditions. The presence of the trifluoroacetate counter-ion could also influence the reaction mechanism by altering the acidity of the medium or by directly participating in the reaction.
By calculating the activation energies for different proposed pathways, computational models can predict the most likely mechanism for dimer formation under specific conditions. nih.govnih.gov For example, a study on the degradation of cephalexin has computationally explored various reaction pathways initiated by radicals. typeset.io A similar approach could be used to explore the energetics of different dimerization routes. These theoretical predictions can then be compared with experimental data, such as the identification of reaction intermediates or the dependence of the reaction rate on pH, to validate the proposed mechanism.
Table 3: Hypothetical Reaction Pathways for Cephalexin Dimerization
| Pathway | Description | Key Computational Metric |
| β-Lactam Opening | Nucleophilic attack of an amine on the β-lactam ring. | Activation energy of the transition state for ring opening. |
| Amide Bond Formation | Condensation reaction between a carboxylic acid and an amine. | Free energy change of the reaction. |
| Radical-Mediated Dimerization | Coupling of two cephalexin radicals. | Energy of the radical intermediates and the transition state for coupling. |
This table outlines plausible reaction mechanisms that could be investigated using computational methods.
Predictive Spectroscopic Property Computations for Dimer Identification
Computational chemistry can be a powerful tool for predicting the spectroscopic properties of molecules, which can then be used to aid in their experimental identification. For a compound like this compound, which may be present as an impurity in small quantities, having a predicted spectrum can be invaluable for confirming its presence in a complex mixture.
Techniques like time-dependent density functional theory (TD-DFT) can be used to calculate the UV-Vis absorption spectrum of the cephalexin dimer. The predicted maximum absorption wavelengths (λmax) can be compared with experimental data to confirm the identity of the dimer. nih.gov Similarly, the vibrational frequencies of the dimer can be computed and compared with experimental infrared (IR) and Raman spectra. This can help in identifying characteristic vibrational modes associated with the dimer structure, such as the stretching frequencies of the newly formed bonds.
Nuclear Magnetic Resonance (NMR) spectroscopy is another key technique for structural elucidation. Computational methods can predict the chemical shifts of the ¹H and ¹³C nuclei in the cephalexin dimer. These predicted shifts can be compared with experimental NMR data to provide a detailed confirmation of the dimer's structure and stereochemistry. While experimental NMR data for the dimer may be challenging to obtain, the computational predictions can guide the interpretation of the available spectra.
Table 4: Computationally Predicted Spectroscopic Data for Cephalexin Dimer Identification
| Spectroscopic Technique | Predicted Parameter | Utility |
| UV-Vis Spectroscopy | Maximum Absorption Wavelength (λmax) | Confirms the electronic structure and conjugation in the dimer. |
| Infrared (IR) Spectroscopy | Vibrational Frequencies | Identifies characteristic functional groups and bonds in the dimer. |
| Nuclear Magnetic Resonance (NMR) | ¹H and ¹³C Chemical Shifts | Provides detailed information about the atomic connectivity and stereochemistry. |
This table is illustrative of the types of spectroscopic data that can be predicted computationally. The accuracy of the predictions depends on the level of theory and the basis set used in the calculations.
Relevance of Cephalexin Dimer Trifluoroacetate in Pharmaceutical Research and Development
Impurity Profiling and Control Strategies in Cephalexin (B21000) Manufacturing Processes
Impurity profiling is a cornerstone of modern pharmaceutical manufacturing and quality control. For Cephalexin, a semi-synthetic antibiotic, the process can give rise to several related substances, including the Cephalexin Dimer. veeprho.comthermofisher.com This dimer is formed during the synthesis process and its presence, even in trace amounts, must be strictly controlled. synthinkchemicals.comveeprho.com Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent guidelines regarding the levels of impurities permissible in active pharmaceutical ingredients (APIs) and finished drug products. veeprho.comraps.org
Control strategies are multifaceted, beginning with the optimization of the manufacturing process to minimize the formation of byproducts. This involves careful control of reaction conditions, such as temperature, pH, and reagent concentrations. Following synthesis, robust purification steps are essential to remove impurities like the dimer to meet pharmacopeial standards. raps.org Furthermore, to prevent cross-contamination, particularly with highly sensitizing compounds like beta-lactams, regulatory guidelines often mandate the use of dedicated facilities, including separate air handling systems, for their production. fda.govnih.gov The identification and quantification of Cephalexin Dimer Trifluoroacetate (B77799) are therefore critical steps in the quality control of Cephalexin.
Table 1: Chemical Properties of Cephalexin Dimer
| Property | Value | Source |
|---|---|---|
| IUPAC Name | (6R, 7S)-7-[[(2R)-2-[[(6S, 7R)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carbonyl]amino]-2-phenylacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | veeprho.com |
| Molecular Formula | C32H32N6O7S2 | synthinkchemicals.compharmaffiliates.com |
| Molecular Weight | 676.76 g/mol | synthinkchemicals.compharmaffiliates.com |
| Parent Drug | Cephalexin | synthinkchemicals.comveeprho.com |
| Classification | Pharmaceutical Impurity / Reference Standard | synthinkchemicals.comveeprho.com |
Research on Analytical Quality Assurance and Regulatory Compliance for Cephalosporin (B10832234) Impurities
Analytical quality assurance ensures that drugs are safe and effective, with a key focus on identifying and quantifying impurities. The analysis of cephalosporins and their related compounds relies on a variety of sophisticated analytical techniques. nih.gov High-Performance Liquid Chromatography (HPLC) is the most prevalent method for the quantitative determination of cephalosporins and their impurities due to its high selectivity and accuracy. thermofisher.comnih.gov
Research in this area focuses on developing and validating robust analytical methods capable of separating the main compound from all potential impurities, including isomers, degradation products, and process-related byproducts like the Cephalexin Dimer. researchgate.net These methods must be sensitive enough to detect impurities at very low levels, often in the parts-per-million range. The validation of these methods typically follows FDA and ICH guidelines, assessing parameters such as linearity, accuracy, precision, specificity, and the limit of detection (LOD) and quantification (LOQ). researchgate.net The use of certified reference standards, such as Cephalexin Dimer Trifluoroacetate, is indispensable for these validation activities and for routine quality control testing in commercial manufacturing. synthinkchemicals.com
Table 2: Analytical Methods for Cephalosporin Analysis
| Analytical Technique | Application in Impurity Profiling | Common Detector |
|---|---|---|
| High-Performance Liquid Chromatography (HPLC) | Primary method for separation and quantification of cephalosporins and their impurities. nih.govsciepub.com | UV-Vis Spectrophotometry |
| Ultra-High Performance Liquid Chromatography (UPLC) | Offers faster analysis times and higher resolution compared to HPLC. nih.gov | UV-Vis, Mass Spectrometry (MS) |
| Spectrophotometry | Used for quantitative determination, often in kinetic studies or for specific complexes. sciepub.com | N/A |
| Capillary Electrophoresis (CE) | An alternative separation technique used for the analysis of cephalosporins. nih.gov | UV-Vis |
Investigational Chemistry for Novel Cephalosporin Derivative Synthesis and Associated Byproducts
The synthesis of cephalosporins is a complex multi-step process. A common industrial route involves the acylation of the 7-amino group of a cephalosporin nucleus, such as 7-aminocephalosporanic acid (7-ACA), with a desired side chain. acs.orggoogle.com During such processes, side reactions can lead to the formation of various byproducts.
The formation of Cephalexin Dimer likely occurs through the condensation of two cephalexin molecules or the reaction of a cephalexin molecule with a reactive intermediate during synthesis. The "Trifluoroacetate" part of the name indicates that it is a salt formed with trifluoroacetic acid (TFA). TFA is a strong acid commonly used in organic synthesis, particularly in peptide and related chemistry, as a cleavage reagent to remove protecting groups. acs.org Its use in one of the final steps of a cephalexin synthesis or during the purification of the dimer for use as a reference standard would result in the formation of the trifluoroacetate salt.
Research into novel cephalosporin derivatives aims to create new antibiotics with improved activity or stability. nih.goved.ac.uknih.gov This investigational chemistry often explores new synthetic routes, coupling reagents, and reaction conditions. google.com A crucial aspect of this research is the identification and characterization of any new byproducts that may form, as these could have unknown toxicological profiles. Understanding the reaction mechanisms that lead to impurities like the Cephalexin Dimer is vital for designing cleaner, more efficient synthetic pathways for both existing and future cephalosporin antibiotics.
Table 3: Common Reagents and Intermediates in Cephalosporin Synthesis
| Compound/Reagent | Role in Synthesis |
|---|---|
| 7-aminocephalosporanic acid (7-ACA) | A core intermediate (nucleus) for the synthesis of many cephalosporins. acs.orggoogle.com |
| D-phenylglycine methyl ester | A common side-chain precursor for Cephalexin synthesis. google.com |
| Trifluoroacetic acid (TFA) | Used as a deprotection agent, leading to the formation of trifluoroacetate salts. acs.org |
| Penicillin acylase | An enzyme that can be used for the condensation of the nucleus and side chain. google.com |
| Triethylamine | A base often used in condensation reactions. google.com |
Emerging Research Frontiers and Future Directions for Cephalexin Dimer Studies
Advanced Separation Science for Ultra-Trace Detection and Isolation of Dimeric Species
The detection and isolation of cephalexin (B21000) dimers at trace and ultra-trace levels are paramount for pharmaceutical quality control. The development of highly sensitive and efficient analytical methods is a key research focus.
Detailed Research Findings: High-Performance Liquid Chromatography (HPLC), particularly in its reverse-phase (RP-HPLC) configuration, stands as a primary technique for separating cephalexin from its impurities. researchgate.net A sensitive and reproducible RP-HPLC method has been developed for the specific determination of Cephalexin, utilizing a C18 column and a mobile phase typically composed of water, methanol, and acetonitrile (B52724). researchgate.net For ultra-trace detection, method optimization is critical. Parameters such as mobile phase composition, pH, flow rate, and detector wavelength are fine-tuned to achieve maximum resolution and sensitivity. researchgate.net For instance, an optimized method might use a mobile phase of water, methanol, and acetonitrile (60:20:20 v/v/v) at a pH of 4, with UV detection at 254 nm. researchgate.net
Further advancements include the use of Ultra-High-Performance Liquid Chromatography (UHPLC), which offers faster analysis times and higher separation efficiency, making it ideal for detecting minute quantities of dimeric species. nih.gov Coupling these chromatographic techniques with mass spectrometry (MS), specifically high-resolution mass spectrometry (HRMS) like QTOF-LC/MS, provides definitive structural confirmation of the isolated impurities, which is crucial for identifying unknown dimeric structures and other degradation products. researchgate.net
The isolation of these dimeric species in a pure form is necessary for their characterization and for use as reference standards. nih.gov Preparative chromatography is the method of choice for this purpose. The process involves scaling up the analytical HPLC method to handle larger sample loads and collect fractions containing the target impurity. The use of trifluoroacetic acid (TFA) as a counterion in the mobile phase is common in preparative RP-HPLC for purifying peptides and other polar molecules, which explains the formation of salts like Cephalexin Dimer Trifluoroacetate (B77799). However, it is noteworthy that TFA is not merely an inert counterion and has been shown to be bioactive, a factor that researchers must consider. biorxiv.org
Interactive Data Table: Optimized HPLC Parameters for Cephalexin Analysis
| Parameter | Optimized Value/Condition | Reference |
|---|---|---|
| Chromatography Type | Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) | researchgate.net |
| Column | Phenomenex C18 (250 × 4.6 mm, 5μm) | researchgate.net |
| Mobile Phase | Water:Methanol:Acetonitrile (60:20:20 V/V/V) | researchgate.net |
| pH | 4 | researchgate.net |
| Flow Rate | 1.0 mL/min | researchgate.net |
| Detection | UV at 254 nm | researchgate.net |
In-Depth Mechanistic Understanding of Complex Cephalexin Dimerization and Degradation Pathways
Understanding the mechanisms by which cephalexin dimerizes and degrades is fundamental to preventing the formation of these impurities. Degradation can be triggered by various factors, including pH, temperature, light, and the presence of other chemical species. researchgate.netnih.gov
Detailed Research Findings: The degradation of cephalexin is a complex process involving multiple pathways. The β-lactam ring, essential for the antibiotic's activity, is susceptible to hydrolysis, leading to the formation of an inactive open-ring product. researchgate.netpharmaffiliates.compatsnap.com This initial degradation can be a precursor to further reactions, including dimerization.
Studies have shown that cephalexin degradation follows pseudo-first-order kinetics, with the rate being significantly influenced by pH. nih.gov While a pH minimum for degradation exists for some cephalosporins like cefazolin (B47455) (pH 5.5-6.5), cephalexin does not exhibit such a minimum in that region, indicating different stability characteristics. nih.gov The degradation process can involve hydroxylation, decarboxylation, demethylation, and the opening of the β-lactam ring. researchgate.nettypeset.io
Advanced oxidation processes (AOPs) have been used to study degradation pathways in detail. For example, in a photo-Fenton process, different degradation products were identified depending on whether a homogeneous (Fe²⁺/H₂O₂/UV) or heterogeneous (MoS₂@Fe/H₂O₂/UV) catalyst was used. researchgate.net In the homogeneous system, pathways included sulfoxide (B87167) formation and N-dealkylation, while the heterogeneous system led to amide hydrolysis and ring contraction. researchgate.net This highlights the complexity and condition-dependency of the degradation routes.
One identified degradation product is 2-hydroxy-3-phenyl-6-methylpyrazine, which is formed under certain conditions and can be used for fluorometric determination of the antibiotic. nih.gov The biodegradation of cephalexin by specific bacteria strains has been shown to yield metabolites like 7-amino-3-cephem-4-carboxylic acid and 2-hydroxy-3-phenyl pyrazine. nih.gov
Dimerization likely occurs through intermolecular reactions between a degraded cephalexin molecule and an intact one, or between two degraded molecules. For instance, the amino group on one molecule could react with the opened β-lactam ring of another. A proposed degradation pathway often starts with the breakdown of the β-lactam and thiazolidine (B150603) rings. researchgate.net
Interactive Data Table: Key Cephalexin Degradation Pathways and Products
| Degradation Pathway/Condition | Key Intermediates/Products | Reference |
|---|---|---|
| Hydrolysis | Cephalexin Open-Ring Impurity | pharmaffiliates.com |
| Homogeneous Photo-Fenton (Fe²⁺/H₂O₂/UV) | Sulfoxide formation, demethylation, N-dealkylation, decarbonylation, hydroxylation, deamination | researchgate.net |
| Heterogeneous Photo-Fenton (MoS₂@Fe/H₂O₂/UV) | β-lactam ring-opening, hydroxylation, dehydration, amide hydrolysis, ring contraction | researchgate.net |
| Bacterial Degradation (Klebsiella sp.) | 7-amino-3-cephem-4-carboxylic acid, 2-hydroxy-3-phenyl pyrazine | nih.gov |
| General Degradation | 2-hydroxy-3-phenyl-6-methylpyrazine | nih.gov |
Predictive Modeling for Impurity Formation Kinetics and Process Optimization
Predictive modeling is an emerging frontier that leverages kinetic data to forecast the rate of impurity formation under various conditions. This allows for the proactive optimization of manufacturing and storage processes to minimize degradation.
Detailed Research Findings: The foundation for predictive modeling lies in robust kinetic studies. The degradation of cephalexin in aqueous solution has been shown to follow pseudo-first-order kinetics. nih.gov Kinetic methods have been developed for its determination, reacting it for a fixed time under specific conditions (e.g., with cobalt(II) nitrate (B79036) at 60°C) and measuring the product. nih.gov The rate-constant method is feasible for this analysis. nih.gov
The apparent activation energies for cephalexin degradation have been calculated (e.g., 26.2 Kcal/mole at pH 5.5), providing crucial data for temperature-dependent degradation models. nih.gov By understanding the relationship between temperature, pH, and degradation rate, models can be built to predict the shelf-life of cephalexin and the expected level of impurities like dimers over time.
Kinetic models of enzymatic hydrolysis of cephalexin have also been studied, determining parameters like the Michaelis constant (Km) and maximum reaction rate (Vmax). mdpi.com While focused on enzymatic breakdown, these studies provide a framework for modeling reaction kinetics that can be adapted to impurity formation. For example, the Lineweaver-Burk equation was used to analyze reaction rates at different substrate concentrations. mdpi.com
By integrating these kinetic parameters into process models, manufacturers can simulate how changes in process variables (e.g., temperature, reaction time, pH during purification) will affect the impurity profile. This allows for the design of more robust manufacturing processes that yield a purer, more stable final product, minimizing the formation of Cephalexin Dimer Trifluoroacetate and other related substances.
Interactive Data Table: Kinetic Parameters for Cephalexin Degradation
| Kinetic Parameter | Value/Observation | Condition | Reference |
|---|---|---|---|
| Reaction Order | Pseudo-first-order | Aqueous solution | nih.gov |
| Apparent Energy of Activation | 26.2 Kcal/mole | pH 5.5 | nih.gov |
| Michaelis Constant (Km) for Enzymatic Hydrolysis | 73.98 mg/mL | Enzymatic hydrolysis | mdpi.com |
| Max Reaction Rate (Vmax) for Enzymatic Hydrolysis | 4.20 mg/mL·min | Enzymatic hydrolysis | mdpi.com |
Development of Novel Analytical Reference Materials for Cephalexin Derivatives and Related Impurities
The availability of high-purity analytical reference materials is a prerequisite for accurate impurity profiling and method validation. These standards are used to identify and quantify impurities in a drug substance or product.
Detailed Research Findings: Several companies specialize in the synthesis and supply of pharmacopeial and non-pharmacopeial cephalexin impurities and derivatives to support pharmaceutical research, quality control, and regulatory filings. synzeal.compharmaffiliates.com These reference standards are essential for method validation, stability studies, and the identification of unknown impurities. synzeal.com
A range of cephalexin-related impurities are available as reference standards. These include process impurities, degradation products, and metabolites. The trifluoroacetate salt of the cephalexin dimer would fall into this category, likely synthesized during research or isolated from a preparative process for use as a specific analytical standard. The synthesis of new cephalexin derivatives, for example by modifying the acyl side chain, is an active area of research to create molecules with different properties, and these also require corresponding reference materials. rdd.edu.iqrsc.org
The characterization of these reference materials is extensive, often including a detailed Certificate of Analysis (CoA) with data from techniques like HPLC, Mass Spectrometry, and NMR to confirm identity and purity. synzeal.com
Interactive Data Table: Examples of Cephalexin-Related Impurities and Reference Standards
| Compound Name | CAS Number | Molecular Formula | Reference |
|---|---|---|---|
| Cephalexin Impurity A (D-Phenylglycine) | 875-74-1 | C₈H₉NO₂ | pharmaffiliates.com |
| Cefalexin EP Impurity B | 22252-43-3 | C₈H₁₀N₂O₃S | simsonpharma.com |
| Cephalexin Impurity C | 72528-40-6 | C₂₄H₂₄N₄O₅S | pharmaffiliates.comsimsonpharma.com |
| Cephalexin Related Compound D | 34876-35-2 | C₅H₆O₂S | usp.org |
| Cephalexin Open-Ring Impurity | NA | C₁₆H₁₉N₃O₅S | pharmaffiliates.com |
| Cephalexin Chloro Impurity | 22039-59-4 | C₁₆H₁₆ClN₃O₄S | synzeal.com |
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing Cephalexin Dimer Trifluoroacetate, and how are impurities minimized?
- Methodology : Catalytic metal trifluoroacetates (e.g., rhodium(II) trifluoroacetate dimer) are employed under controlled conditions, with optimized stoichiometry and reaction temperatures to minimize side reactions. Post-synthesis purification involves crystallization from dichloromethane-hexanes, as demonstrated in analogous cyclization reactions .
Q. Which analytical techniques confirm the structural integrity and purity of this compound?
- Methodology : High-resolution NMR (1H/13C/19F) and LC-MS are critical for structural confirmation. Purity is assessed via HPLC with trifluoroacetic acid-containing mobile phases, leveraging protocols validated for HPLC-grade trifluoroacetate compounds .
Q. What solvent systems are optimal for reactions involving this compound?
- Methodology : Use polar aprotic solvents (e.g., DMF, DMSO) for synthesis, and avoid aqueous conditions that may hydrolyze the trifluoroacetate moiety. Stability studies under inert atmospheres are recommended, as outlined in safety protocols for cesium trifluoroacetate .
Advanced Research Questions
Q. How can contradictions in bioactivity data across cellular models be resolved?
- Methodology : Standardize experimental designs using inflammation scoring protocols and cytokine profiling. Compare outcomes across cell types (e.g., osteoblasts vs. fibroblasts) and exposure durations, referencing cephalexin’s neutral effect on fracture healing inflammation .
Q. What experimental approaches elucidate decomposition pathways under physiological conditions?
- Methodology : Conduct temperature-dependent kinetic studies with mass spectrometry to monitor degradation products. Reference trifluoroacetate decomposition selectivity observed in surface binding studies, where CF3/CH3 signals quantify stability .
Q. How do oxidizing agents influence dimer stability and electronic structure?
- Methodology : Compare oxidants like thallium(III) trifluoroacetate in ESR studies to analyze radical cation stabilization. Investigate dimer aggregation behavior using DFT-ESR simulations, as applied to coronene trimer radical cations .
Q. What strategies optimize catalytic conditions for dimer synthesis while minimizing by-products?
- Methodology : Screen transition metal catalysts (e.g., palladium(II) trifluoroacetate) under varying temperatures and solvent systems. Monitor reaction progress via in-situ FTIR or Raman spectroscopy, referencing rhodium-catalyzed cyclization workflows .
Q. How can interactions with bacterial membranes be studied biophysically?
- Methodology : Use surface plasmon resonance (SPR) with synthetic lipid bilayers and correlate results with molecular dynamics simulations. Validate findings using antimicrobial efficacy assays, as described in cephalexin mechanism studies .
Key Methodological Considerations
- Data Contradiction Analysis : Cross-validate results using orthogonal techniques (e.g., NMR, LC-MS, ESR) to resolve structural ambiguities.
- Experimental Design : Include controls for trifluoroacetate counterion effects, as seen in peptide dimer studies .
- Stability Testing : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess thermal stability under inert vs. humid conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
